1-(5-Amino-2-chloropyridin-3-yl)ethanone

描述

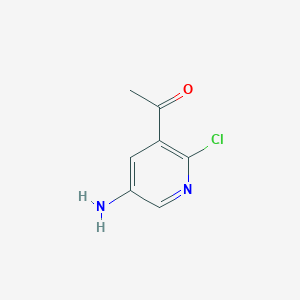

1-(5-Amino-2-chloropyridin-3-yl)ethanone is a pyridine derivative characterized by a chloro substituent at position 2, an acetyl group (ethanone) at position 3, and an amino group at position 5 of the pyridine ring. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Analytical data from related compounds (e.g., molecular weights of 466–545 g/mol, melting points of 268–287°C, and carbon content of 60.95–73.08%) suggest that this compound likely exhibits high thermal stability and moderate solubility in polar solvents .

属性

分子式 |

C7H7ClN2O |

|---|---|

分子量 |

170.59 g/mol |

IUPAC 名称 |

1-(5-amino-2-chloropyridin-3-yl)ethanone |

InChI |

InChI=1S/C7H7ClN2O/c1-4(11)6-2-5(9)3-10-7(6)8/h2-3H,9H2,1H3 |

InChI 键 |

YHGBSVPEZMFACJ-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C1=C(N=CC(=C1)N)Cl |

产品来源 |

United States |

准备方法

Classical Synthetic Route via Nucleophilic Aromatic Substitution

The classical preparation involves the reaction of 1-(2-chloropyridin-3-yl)ethanone with ammonia or primary amines under nucleophilic aromatic substitution conditions. The chlorine atom at the 2-position of the pyridine ring is displaced by the amino nucleophile, facilitated by the electron-deficient nature of the pyridine ring.

- Starting Materials: 1-(2-chloropyridin-3-yl)ethanone and ammonia or primary amines.

- Reaction Conditions: Typically carried out under reflux in polar aprotic solvents with or without catalysts such as Lewis acids (e.g., aluminum chloride).

- Purification: Recrystallization or chromatographic techniques are used to isolate the product with high purity.

This method yields this compound as the primary substitution product, with yields depending on reaction conditions and nucleophile used.

Microwave-Assisted Synthesis

Microwave irradiation has been demonstrated to significantly enhance the efficiency of the synthesis of 2-amino derivatives of 1-(2-chloropyridin-3-yl)ethanone, including the target compound this compound.

- Reaction Setup: Microwave heating of 1-(2-chloropyridin-3-yl)ethanone with ammonia or primary amines in the presence of solvents such as N,N-dimethylformamide (DMF).

- Temperature and Time: Typically 90–120 °C for 15–20 minutes.

- Additives: Elemental sulfur and sodium acetate (NaOAc) are sometimes added to direct the reaction pathway towards heterocyclic derivatives; however, for direct amino substitution, reactions without sulfur yield higher amounts of aminoethanones.

- Yields: Primary amines give 2-amino derivatives in moderate to good yields (30–76%), while reactions without elemental sulfur yield secondary and tertiary amines in excellent yields (61–98%).

Reaction Pathways and Mechanistic Insights

Two competing pathways have been proposed for the formation of amino-substituted ethanones from 1-(2-chloropyridin-3-yl)ethanone:

- Pathway A (With Elemental Sulfur): Formation of thioamide intermediates leading to heterocyclic thiophene derivatives.

- Pathway B (Without Elemental Sulfur): Direct nucleophilic aromatic substitution (SNAr) by amines at the 2-chloro position, forming the amino-substituted ethanone.

The SNAr mechanism involves the formation of a Meisenheimer complex stabilized by the pyridine nitrogen and the ethanone carbonyl group, followed by chloride ion displacement to yield the amino product.

Detailed Data Tables from Microwave-Assisted Synthesis Studies

Table 1: Yields of 2-Aminopyrido[b]-thiophenes (3a-g) and 2-Amino Derivatives of 1-(Pyridin-3-yl)ethanone (4a-g) with Elemental Sulfur

| Entry | R1 (Amine Substituent) | Temp (°C) | Time (min) | Yield of 3a-g (%) | Yield of 4a-g (%) |

|---|---|---|---|---|---|

| 3a,4a | Methyl (as HCl salt) | 100 | 20 | 30 | 5 |

| 3b,4b | Allyl | 90 | 15 | 66 | 10 |

| 3c,4c | Isopropyl | 90 | 15 | 54 | 8 |

| 3d,4d | Butyl | 100 | 20 | 49 | 12 |

| 3e,4e | Benzyl | 120 | 15 | 74 | 10 |

| 3f,4f | Cyclopentyl | 100 | 20 | 73 | 15 |

| 3g,4g | Cyclohexyl | 100 | 20 | 76 | 10 |

Table 2: Yields of N-Substituted 1-(Pyridin-3-yl)ethanones (4b-o) Without Elemental Sulfur

| Entry | R1 (Amine Substituent) | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 4b | Allyl | 120 | 20 | 78 |

| 4c | Isopropyl | 100 | 20 | 65 |

| 4d | Butyl | 120 | 15 | 62 |

| 4e | Benzyl | 200 | 20 | 85 |

| 4f | Cyclopentyl | 150 | 15 | 79 |

| 4g | Cyclohexyl | 150 | 15 | 80 |

| 4h | tert-Butyl | 100 | 15 | 61 |

| 4i | Methyl (secondary amine) | 100 | 20 | 65 |

| 4j | Ethyl (secondary amine) | 120 | 20 | 71 |

| 4k | -(CH2)4- (secondary amine) | 200 | 15 | 75 (85)* |

| 4l | -(CH2)5- (secondary amine) | 200 | 15 | 81 (87)* |

| 4m | -(CH2CH2OCH2CH2)- | 200 | 15 | 79 |

| 4n | -(CH2CH2N(Me)CH2CH2)- | 200 | 15 | 89 |

| 4o | -(CH2CH2CH(Bn)CH2CH2)- | 200 | 15 | 98 |

*Yields in parentheses correspond to reactions using the 2-fluoro derivative of 1, indicating slightly improved yields due to enhanced SNAr reactivity.

Summary of Key Findings and Practical Considerations

- Microwave-assisted synthesis significantly reduces reaction time (to 15–20 minutes) compared to classical heating methods.

- The presence of elemental sulfur directs the reaction towards heterocyclic thiophene derivatives rather than the direct amino-substituted ethanone.

- The absence of elemental sulfur favors the formation of this compound and its N-substituted derivatives in high yields via SNAr.

- Reaction temperature and choice of amine nucleophile strongly influence yields and product distribution.

- Use of polar aprotic solvents such as DMF is critical for effective microwave irradiation and reaction progress.

- Secondary and tertiary amines can also be employed, though yields and product purities vary.

化学反应分析

Types of Reactions

1-(5-Amino-2-chloropyridin-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.

Major Products Formed

The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted pyridine derivatives .

科学研究应用

1-(5-Amino-2-chloropyridin-3-yl)ethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of 1-(5-Amino-2-chloropyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 1-(5-Amino-2-chloropyridin-3-yl)ethanone and its analogs:

*Estimated based on analogs in , and 5.

Structural and Electronic Differences

- Amino vs.

- Halogen Variation: The dichloro analog (1-(5,6-Dichloropyridin-3-yl)ethanone) exhibits increased electrophilicity, which may enhance reactivity in cross-coupling reactions but reduce metabolic stability .

- Trifluoroacetyl Group: The trifluoro substituent in 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone introduces strong electron-withdrawing effects, improving resistance to enzymatic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。